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Compound of Interest

Compound Name:

3-(3-

Aminopropanoylamino)propanoic

acid

Cat. No.: B1582213 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-
Aminopropanoylamino)propanoic Acid

Introduction
3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of β-alanine, represents a

fundamental structural motif in various biologically active molecules and peptidomimetics. Its

unambiguous identification and characterization are paramount for researchers in drug

development, biochemistry, and materials science. This technical guide, intended for scientists

and professionals in these fields, provides a comprehensive overview of the expected

spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented

herein are grounded in established principles to ensure scientific integrity and provide a reliable

framework for analysis.

Molecular Structure and Properties
To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is

essential. 3-(3-Aminopropanoylamino)propanoic acid consists of two β-alanine units linked

by an amide bond.

Molecular Formula: C₆H₁₂N₂O₃
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Molecular Weight: 160.17 g/mol

IUPAC Name: 3-[(3-Aminopropanoyl)amino]propanoic acid

The structure contains multiple functional groups—a primary amine, a secondary amide, and a

carboxylic acid—which dictate its chemical behavior and spectroscopic signature.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio (m/z) of ions. For a molecule like 3-(3-Aminopropanoylamino)propanoic acid,

Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which

typically keeps the molecule intact.

Expected Mass Spectrum (Positive Ion Mode, ESI+)
In positive ion mode, the molecule is expected to be protonated, primarily at the basic nitrogen

atoms.

[M+H]⁺: The most abundant ion should be the protonated molecule, with an expected m/z of

161.09.

[M+Na]⁺: The presence of sodium adducts is also common, resulting in a peak at m/z

183.07.

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to

characteristic fragments. Peptide fragmentation typically occurs at the amide bond,

producing b and y-type ions[1][2]. The fragmentation of β-alanine containing peptides has

been studied and shows cleavage of the peptide backbone.[3][4][5]

Table 1: Predicted Mass Spectrometry Data (ESI+)
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m/z (calculated) Ion Species Description

161.09 [M+H]⁺ Protonated molecular ion

183.07 [M+Na]⁺ Sodium adduct of the molecule

144.09 [M+H-NH₃]⁺
Loss of ammonia from the N-

terminus

116.05 [y₁]⁺
Cleavage of the amide bond,

C-terminal fragment

88.06 [b₂-H₂O]⁺
N-terminal fragment with loss

of water

72.06 [Internal fragment]

Resulting from C-C bond

cleavage adjacent to the

amine

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve approximately 1 mg of 3-(3-
Aminopropanoylamino)propanoic acid in 1 mL of a suitable solvent mixture, such as

50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a mass

range of m/z 50-500 to detect the molecular ions.

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 161.09) for collision-induced

dissociation (CID) to generate a fragmentation spectrum, providing structural confirmation.

Data Processing: Analyze the acquired spectra to identify the m/z values of the parent and

fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1582213?utm_src=pdf-body
https://www.benchchem.com/product/b1582213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for the protonated

molecule.

Fragments

[M+H]⁺
m/z = 161.09

[y₁]⁺
m/z = 116.05

Amide Bond Cleavage

[M+H-NH₃]⁺
m/z = 144.09

Loss of NH₃

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation of 3-(3-Aminopropanoylamino)propanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure in

solution. Both ¹H and ¹³C NMR provide complementary information about the carbon-hydrogen

framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic

surroundings, and the connectivity between neighboring protons. Due to the symmetry of the

two β-alanine units, the spectrum is expected to be relatively simple. The chemical shifts are

predicted based on data for β-alanine[6][7][8][9] and general principles of peptide NMR.[10]

Predicted ¹H NMR Spectrum (in D₂O):
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~3.4 ppm (triplet, 2H): Protons on the methylene group adjacent to the amide nitrogen (-CH₂-

NHCO-). The signal is a triplet due to coupling with the adjacent CH₂ group.

~3.2 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-

NH₂). This signal is also a triplet.[7]

~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the carboxylic acid (-CH₂-

COOH).[7]

~2.5 ppm (triplet, 2H): Protons on the methylene group adjacent to the carbonyl of the amide

(-CH₂-CO-NH-).

Note: In protic solvents like H₂O or DMSO-d₆, exchangeable protons (NH, NH₂, COOH) would

be visible. In D₂O, these protons exchange with deuterium and their signals disappear.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in

the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms.

Predicted shifts are based on data for β-alanine[9] and propanoic acid.[11][12][13]

Predicted ¹³C NMR Spectrum (in D₂O):

~175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

~172 ppm: Carbonyl carbon of the amide (-CO-NH-).

~39 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).[9]

~36 ppm: Methylene carbon adjacent to the amide nitrogen (-CH₂-NHCO-).[9]

~35 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).

~34 ppm: Methylene carbon adjacent to the amide carbonyl (-CH₂-CO-NH-).

Table 2: Predicted NMR Spectroscopic Data (in D₂O)
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Atom Position
Predicted ¹H Shift (ppm),
Multiplicity, Integration

Predicted ¹³C Shift (ppm)

-CH₂-NH₂ ~3.2, t, 2H ~39

-CH₂-CH₂-NH₂ ~2.5, t, 2H ~34

-NH-CH₂- ~3.4, t, 2H ~36

-CH₂-COOH ~2.6, t, 2H ~35

-CO-NH- - ~172

-COOH - ~175

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 2-5

seconds, and 16-32 scans for good signal-to-noise.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse

program. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2

seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal

intensity.

Data Processing: Process the raw data (FID) using appropriate software. This involves

Fourier transformation, phase and baseline correction, and referencing the chemical shifts to

an internal standard (like TMS or DSS) or the residual solvent peak.[14][15]

Visualization: NMR Data Analysis Workflow
The following diagram outlines the logical workflow for assigning the structure using NMR data.
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Data Acquisition

Data Analysis & Interpretation

¹H NMR

Proton Ratios (Integration) Splitting Patterns (J-coupling) Chemical Shifts (¹H & ¹³C)

¹³C NMR 2D COSY

2D Correlations (COSY, HSQC)

2D HSQC

Final Structure Confirmation
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Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Conclusion
The spectroscopic data derived from Mass Spectrometry and NMR provide a definitive

analytical fingerprint for 3-(3-Aminopropanoylamino)propanoic acid. The molecular weight is

confirmed by the [M+H]⁺ ion in the mass spectrum, with fragmentation patterns corroborating

the dipeptide structure. ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms

through characteristic chemical shifts and coupling patterns consistent with two β-alanine units

linked by an amide bond. This guide provides researchers with the foundational data and

protocols necessary for the confident identification and quality assessment of this compound in

a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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